4-[(E)-(4-{[10-(4-Aminophenoxy)decyl]oxy}phenyl)diazenyl]benzonitrile
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Overview
Description
4-[(E)-(4-{[10-(4-Aminophenoxy)decyl]oxy}phenyl)diazenyl]benzonitrile is a complex organic compound that belongs to the class of diazene-based Schiff base derivatives. This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields, including chemistry, biology, and industrial applications.
Preparation Methods
The synthesis of 4-[(E)-(4-{[10-(4-Aminophenoxy)decyl]oxy}phenyl)diazenyl]benzonitrile typically involves a multi-step process. One common method includes the reaction of 4-aminophenol with 1-bromodecane to form 4-(10-bromodecyloxy)aniline. This intermediate is then reacted with 4-cyanobenzaldehyde under Schiff base formation conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as acetic acid .
Chemical Reactions Analysis
4-[(E)-(4-{[10-(4-Aminophenoxy)decyl]oxy}phenyl)diazenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of amines.
Scientific Research Applications
4-[(E)-(4-{[10-(4-Aminophenoxy)decyl]oxy}phenyl)diazenyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-[(E)-(4-{[10-(4-Aminophenoxy)decyl]oxy}phenyl)diazenyl]benzonitrile involves its interaction with molecular targets such as enzymes and metal surfaces. In biological systems, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. In industrial applications, it forms a protective film on metal surfaces, preventing corrosion by blocking the interaction between the metal and corrosive agents .
Comparison with Similar Compounds
4-[(E)-(4-{[10-(4-Aminophenoxy)decyl]oxy}phenyl)diazenyl]benzonitrile can be compared with other diazene-based Schiff base derivatives such as:
4-[(E)-(3-((E)-(hexylimino)methyl)-4-hydroxyphenyl)diazenyl]benzonitrile: This compound has a shorter alkyl chain, which affects its solubility and reactivity.
4-[(E)-(3-((E)-(dodecylimino)methyl)-4-hydroxyphenyl)diazenyl]benzonitrile:
Properties
CAS No. |
919533-67-8 |
---|---|
Molecular Formula |
C29H34N4O2 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
4-[[4-[10-(4-aminophenoxy)decoxy]phenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C29H34N4O2/c30-23-24-9-13-26(14-10-24)32-33-27-15-19-29(20-16-27)35-22-8-6-4-2-1-3-5-7-21-34-28-17-11-25(31)12-18-28/h9-20H,1-8,21-22,31H2 |
InChI Key |
VEZNZBLIPOONNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)N=NC2=CC=C(C=C2)OCCCCCCCCCCOC3=CC=C(C=C3)N |
Origin of Product |
United States |
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